molecular formula C24H21FN2O3 B12519852 4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one CAS No. 658081-43-7

4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12519852
CAS No.: 658081-43-7
M. Wt: 404.4 g/mol
InChI Key: TXSIHJFFXAKNFC-UHFFFAOYSA-N
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Description

4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a fluoropropyl group, hydroxyphenyl groups, and a dihydropyrazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dihydropyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.

    Introduction of the fluoropropyl group: This step often involves nucleophilic substitution reactions where a fluoropropyl halide reacts with the dihydropyrazole intermediate.

    Attachment of hydroxyphenyl groups: This can be done through electrophilic aromatic substitution reactions, where phenolic compounds are introduced to the intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction environments, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully saturated derivatives.

Scientific Research Applications

4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of fluoropropyl, hydroxyphenyl, and dihydropyrazolylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

658081-43-7

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

IUPAC Name

4-[4-(3-fluoropropyl)-2,5-bis(4-hydroxyphenyl)pyrazol-3-yl]phenol

InChI

InChI=1S/C24H21FN2O3/c25-15-1-2-22-23(16-3-9-19(28)10-4-16)26-27(18-7-13-21(30)14-8-18)24(22)17-5-11-20(29)12-6-17/h3-14,28-30H,1-2,15H2

InChI Key

TXSIHJFFXAKNFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCCF)O

Origin of Product

United States

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